3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid: A Comprehensive Technical Guide to Structure Elucidation
3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid: A Comprehensive Technical Guide to Structure Elucidation
Introduction
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of success. The molecule 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid, a compound of interest for its potential pharmacological activities, presents a fascinating case for the application of advanced analytical techniques. Its structure, featuring a dichlorinated indole ring linked to a substituted benzoic acid moiety, requires a multi-faceted analytical approach for unambiguous confirmation.
This in-depth technical guide provides a comprehensive walkthrough of the structure elucidation process for 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid. Moving beyond a mere recitation of methods, this document delves into the strategic reasoning behind the selection of each analytical technique, the nuances of experimental design, and the logical framework for interpreting the resulting data. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek not only to understand the "how" but also the "why" of robust chemical structure elucidation.
The molecular formula of the target compound is C16H11Cl2NO3, with a molecular weight of 336.2 g/mol .[1] This guide will detail the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to build a complete and validated structural picture of this molecule.
The Strategic Imperative: A Multi-Technique Approach
The elucidation of a novel chemical structure is rarely accomplished with a single analytical method.[2][3] Each technique provides a unique piece of the structural puzzle, and their combined application creates a self-validating system that ensures the highest level of confidence in the final assignment.[3] The complexity of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid, with its multiple aromatic rings and functional groups, necessitates a comprehensive strategy.
Our approach is grounded in the following logical progression:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition, providing the foundational molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity between different parts of the molecule.
Workflow for Structure Elucidation
Caption: Integrated workflow for the structure elucidation of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid.
Part 1: Foundational Analysis via Mass Spectrometry
Mass spectrometry is the initial and indispensable tool for determining the molecular weight and elemental composition of a new compound.[2] For 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid, high-resolution mass spectrometry (HRMS) is the technique of choice.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for its high mass accuracy and sensitivity.[4]
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization: Operate the ESI source in both positive and negative ion modes to ensure the detection of the most stable molecular ion. For a carboxylic acid, negative ion mode is often more informative due to the facile deprotonation.
-
Mass Analysis: Acquire full-scan mass spectra over a mass-to-charge (m/z) range of 100-500. The high-resolution capabilities of the TOF analyzer will provide accurate mass measurements to four or five decimal places.
Data Interpretation and Expected Results
Molecular Ion Peak: In negative ion mode, the expected [M-H]⁻ ion would have a theoretical m/z of 334.0043. The presence of two chlorine atoms will result in a characteristic isotopic pattern. The [M-H]⁻ peak will be accompanied by an [M-H+2]⁻ peak with approximately 65% of the intensity of the [M-H]⁻ peak, and an [M-H+4]⁻ peak with about 10% intensity. This isotopic signature is a strong indicator of the presence of two chlorine atoms.
Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion can provide valuable structural information.[5][6] For instance, the loss of a carboxyl group (CO2) or a methyl group from the methoxy substituent would result in characteristic fragment ions. The fragmentation of the indole ring itself can also yield specific ions that aid in confirming the core structure.[6][7]
| Ion | Theoretical m/z | Interpretation |
| [M-H]⁻ | 334.0043 | Molecular ion |
| [M-H+2]⁻ | 336.0014 | Isotope peak (one ³⁷Cl) |
| [M-H+4]⁻ | 337.9984 | Isotope peak (two ³⁷Cl) |
| [M-H-CH₃]⁻ | 318.9782 | Loss of a methyl group |
| [M-H-CO₂]⁻ | 290.0145 | Loss of carbon dioxide |
Part 2: Unraveling the Connectivity with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution.[8] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments will be employed to assign all proton and carbon signals and establish the connectivity of the atoms in 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid.
Experimental Protocol: NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal signal dispersion and resolution.
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often a good choice for compounds with acidic protons, as it allows for their observation.
Experiments to be Performed:
-
¹H NMR: Provides information about the number of different types of protons and their chemical environments.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with the carbon atom to which it is directly attached.
-
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.[9]
Predicted NMR Data and Interpretation
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole and benzoic acid rings, the N-H proton of the indole, and the methoxy protons. The chemical shifts and coupling patterns will be key to assigning these protons.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Indole N-H | ~11.5 | broad singlet | 1H |
| Aromatic (Benzoic Acid) | 7.0 - 8.0 | multiplet | 3H |
| Aromatic (Indole) | 7.0 - 7.5 | multiplet | 3H |
| Methoxy (-OCH₃) | ~3.9 | singlet | 3H |
| Carboxylic Acid (-COOH) | ~13.0 | broad singlet | 1H |
¹³C NMR: The carbon NMR spectrum will show signals for all 16 carbon atoms in the molecule. The chemical shifts will be indicative of the type of carbon (e.g., aromatic, carbonyl, methoxy).
2D NMR Interpretation:
-
COSY: Will show correlations between adjacent aromatic protons on both the indole and benzoic acid rings.
-
HSQC: Will link each aromatic proton signal to its corresponding carbon signal.
-
HMBC: This is the key experiment for establishing the overall connectivity. For example, a correlation between the methoxy protons and the carbon atom of the benzoic acid ring to which the methoxy group is attached will confirm this connection. Correlations between protons on the indole ring and carbons on the benzoic acid ring (and vice-versa) will definitively establish the linkage between these two moieties.
Logic Diagram for NMR-Based Structure Assembly
Caption: Logical connections established through 2D NMR experiments to assemble the final structure.
Part 3: Definitive Confirmation with X-ray Crystallography
While spectroscopic methods provide a powerful means of deducing a chemical structure, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the three-dimensional arrangement of atoms in the solid state.[2][10]
Experimental Protocol: X-ray Crystallography
Crystal Growth:
-
Solvent Selection: The first and often most challenging step is to grow single crystals of sufficient quality. A variety of solvents and solvent systems should be screened. Slow evaporation of a saturated solution is a common technique. Solvents to consider include ethanol, acetone, ethyl acetate, and mixtures thereof.
-
Crystallization: Dissolve the compound in a minimal amount of a suitable hot solvent and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.
Data Collection and Structure Refinement:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer.
-
Diffraction Experiment: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular structure.[11]
Expected Outcome
The X-ray crystal structure will provide precise bond lengths, bond angles, and torsion angles for 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid.[12][13] This will definitively confirm the connectivity of the indole and benzoic acid rings, the positions of the chlorine and methoxy substituents, and the overall conformation of the molecule in the solid state. This data serves as the final and most authoritative piece of evidence in the structure elucidation process.
Conclusion
The structure elucidation of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid is a prime example of the power of a synergistic, multi-technique analytical approach. By beginning with the foundational data from mass spectrometry to establish the molecular formula, followed by the detailed connectivity mapping provided by a suite of NMR experiments, a robust structural hypothesis can be formulated. The final, unequivocal confirmation is then achieved through single-crystal X-ray diffraction. This rigorous, self-validating workflow ensures the highest degree of confidence in the assigned structure, a critical requirement for advancing a compound through the drug development pipeline. The principles and methodologies outlined in this guide provide a robust framework for the structural characterization of novel small molecules in a research and development setting.
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